molecular formula C10H16N2 B3281919 2-[4-(2-Aminoethyl)phenyl]ethylamine CAS No. 7423-50-9

2-[4-(2-Aminoethyl)phenyl]ethylamine

Cat. No. B3281919
CAS RN: 7423-50-9
M. Wt: 164.25 g/mol
InChI Key: FVHFDNYRMIWPRS-UHFFFAOYSA-N
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Description

“2-[4-(2-Aminoethyl)phenyl]ethylamine” is an important amine compound . It is also known as “4-Aminophenethylamine” and "4-(2-Aminoethyl)aniline" . It has a CAS Number of 7423-50-9 . The molecular weight of this compound is 164.25 .


Synthesis Analysis

The synthesis of “2-[4-(2-Aminoethyl)phenyl]ethylamine” involves reductive amination with 3-deoxy-d-mannuronic acid (Kdo) . It can also be used in the synthesis of new heat-resistant biopolyureas by fermentation techniques .


Molecular Structure Analysis

The molecular structure of “2-[4-(2-Aminoethyl)phenyl]ethylamine” is represented by the InChI code: 1S/C10H16N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8,11-12H2 .


Chemical Reactions Analysis

“2-[4-(2-Aminoethyl)phenyl]ethylamine” undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has also been used as a reagent in polycondensation reactions .


Physical And Chemical Properties Analysis

“2-[4-(2-Aminoethyl)phenyl]ethylamine” is a clear light yellow to brown-yellow viscous liquid . It has a density of 0.964 g/ml .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

Future Directions

“2-[4-(2-Aminoethyl)phenyl]ethylamine” has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . It has potential applications in the synthesis of new heat-resistant biopolyureas by fermentation techniques . It is also commonly used as a building block in the synthesis of pharmaceuticals, dyes, and polymers .

properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHFDNYRMIWPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Aminoethyl)phenyl]ethylamine

Synthesis routes and methods I

Procedure details

Into a 250 mL reduction vessel were placed 1,4-phenylenediacetonitrile (2 g, 12.8 mmol), acetic acid (95 mL), and platinum oxide (0.25 g) and the mixture was heated at 60° C. under 60 psi (413.7 kPa) of hydrogen gas for 6 hours. The reaction was cooled to room temperature and filtered through a Celite® cake and the filtrate was concentrated under reduced vacuum to give the intermediate title compound, 2-[4-(2-aminoethyl)cyclohexyl]ethylamine, (3.7 g, 100%) as an oil. Electron spray M.S. 171 (M*+1).
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.25 g
Type
catalyst
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Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Scheme I, step B′: Into a 250 mL reduction vessel were placed 1,4-phenylenediacetonitrile (10 g, 64.02 mmol), liquid ammonia (25 mL), and W4-W6 range (medium range activity) Raney Nickel (1.25 g) in methanol (125 mL), and the mixture was heated at 100° C. under 300 psi (2068 kPa) of hydrogen gas for 10 hours. The reaction was cooled to room temperature and filtered through a Celite® cake and the filtrate was concentrated under reduced vacuum to give the intermediate title compound, 2-[4-(2-aminoethyl)phenyl]ethylamine, (10.3 g, 98%) as an oil. Electron spray M.S. 165 (M*+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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